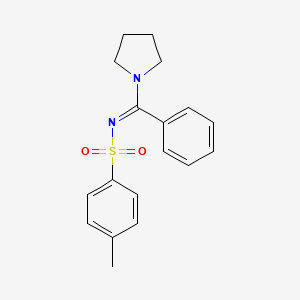

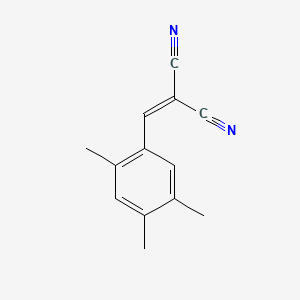

![molecular formula C14H16ClN B2415949 1'-(chloromethyl)-4'H-spiro[cyclopentane-1,3'-isoquinoline] CAS No. 404912-93-2](/img/structure/B2415949.png)

1'-(chloromethyl)-4'H-spiro[cyclopentane-1,3'-isoquinoline]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclopentane is a type of cycloalkane that is characterized by a ring of five carbon atoms . Isoquinoline is an aromatic heterocyclic organic compound. It is a structural isomer of quinoline . Chloromethyl is a group derived from methane, where one hydrogen atom is replaced by a chlorine atom .

Synthesis Analysis

The synthesis of isoquinolines can be achieved through several methods, including the Bischler–Nepieralski reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine . The synthesis of cyclopentane derivatives and chloromethyl compounds would involve different processes.Molecular Structure Analysis

Cyclopentane, like other cycloalkanes, consists of a ring of carbon atoms. Each carbon is bonded to two other carbons and two hydrogen atoms . Isoquinoline consists of a benzene ring fused to a pyridine ring . The chloromethyl group consists of a carbon atom bonded to a chlorine atom and two hydrogen atoms .Chemical Reactions Analysis

The chemical reactions involving these groups would depend on the specific conditions and reagents involved. For example, cycloalkanes can undergo substitution and addition reactions . Isoquinolines can be synthesized through various reactions involving palladium-catalyzed coupling and copper-catalyzed cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement and bonding of the cyclopentane, isoquinoline, and chloromethyl groups. These could include properties such as density, color, melting and boiling points, and reactivity .Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1-(chloromethyl)spiro[4H-isoquinoline-3,1'-cyclopentane] |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN/c15-10-13-12-6-2-1-5-11(12)9-14(16-13)7-3-4-8-14/h1-2,5-6H,3-4,7-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHUHOBELGVALR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC3=CC=CC=C3C(=N2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2415868.png)

![3,4-dimethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2415877.png)

![(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2415878.png)

![1'-(2-Phenoxypropanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2415879.png)

![Methyl 2-{[3-(cyclohexylmethyl)-8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]sulfanyl}propanoate](/img/structure/B2415882.png)

![N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide](/img/structure/B2415884.png)

![N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2415885.png)

![N-(4-methylbenzyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2415887.png)